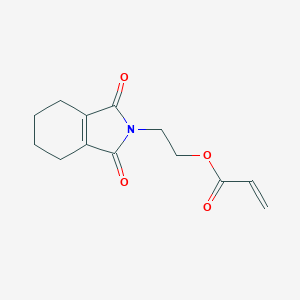
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione, 2-(2-oxo-2-propen-1-yl)-, and has a molecular formula of C14H15NO5. In
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. It has been found that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be used as a building block for the synthesis of new organic semiconductors. These semiconductors have been found to exhibit excellent charge transport properties, making them ideal for use in electronic devices such as transistors and solar cells.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a range of physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can have a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate in lab experiments is its high purity. This compound can be synthesized in high purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its high cost. The synthesis of this compound is complex and requires expensive reagents, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many future directions for the research of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate. One possible direction is the development of new organic semiconductors based on this compound. These semiconductors could be used in various electronic devices, including transistors and solar cells. Another possible direction is the development of new drugs based on this compound. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be achieved through the reaction of isoindoline-1,3-dione with acryloyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in good yield.
Eigenschaften
CAS-Nummer |
125350-99-4 |
|---|---|
Produktname |
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate |
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2H,1,3-8H2 |
InChI-Schlüssel |
VDPSPUBXLOLDNB-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
Kanonische SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
Synonyme |
2-(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)ethyl 2-propenoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



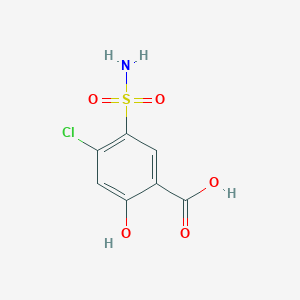
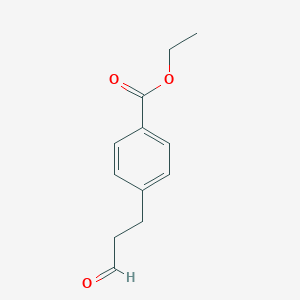
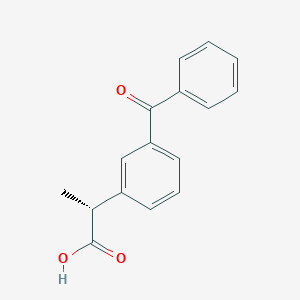
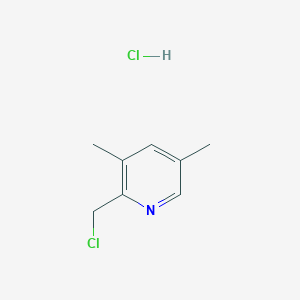

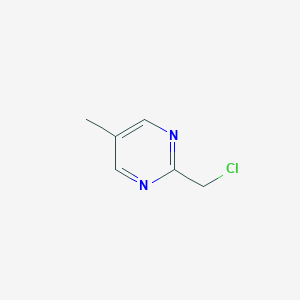
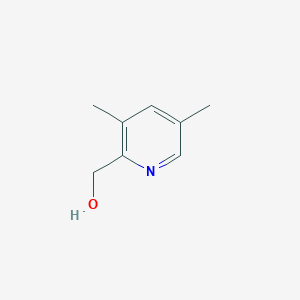
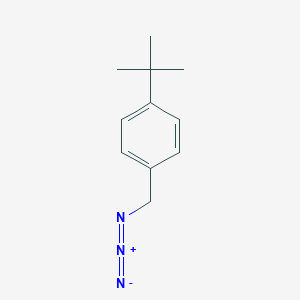
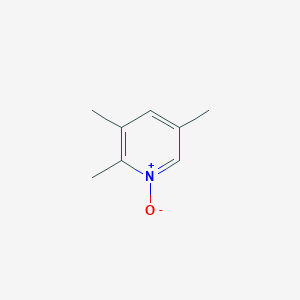
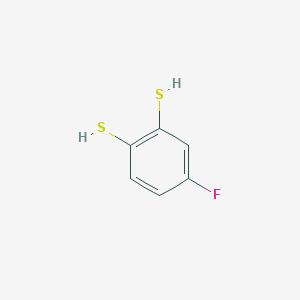
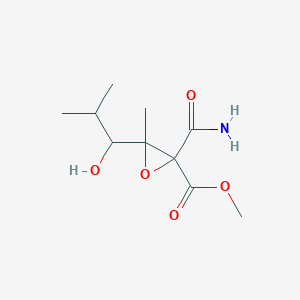
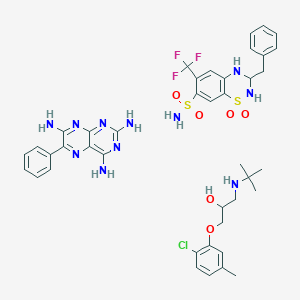
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)